molecular formula C20H20NP B596460 (R)-2-(Diphenylphosphino)-1-phenylethanamine CAS No. 141096-35-7

(R)-2-(Diphenylphosphino)-1-phenylethanamine

Cat. No.: B596460
CAS No.: 141096-35-7
M. Wt: 305.361
InChI Key: OTNYDYNCOCRMDG-FQEVSTJZSA-N
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Description

®-2-(Diphenylphosphino)-1-phenylethanamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and reactivity, making it a valuable tool in various organic reactions.

Mechanism of Action

Target of Action

Similar compounds, such as diphenylphosphino styrene (dpps), have been used in the formation of well-defined homopolymers and diblock copolymers . These polymers have predictable molecular weights and narrow polydispersities , suggesting that the compound may interact with polymer chains during its action.

Mode of Action

Related phosphorus compounds have been used as ligands in enantioselective metal-catalysed reactions . These reactions allow the preparation of optically active products with the desired enantiopurity . Therefore, it’s plausible that ®-2-(Diphenylphosphino)-1-phenylethanamine may interact with its targets in a similar manner, acting as a ligand in catalytic reactions.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

The compound’s potential role in the formation of well-defined homopolymers and diblock copolymers suggests that it may influence the structure and properties of these polymers.

Action Environment

For instance, in the context of software development, a workflow job that references an environment must follow any protection rules for the environment before running or accessing the environment’s secrets . Therefore, it’s plausible that similar environmental factors could influence the action of ®-2-(Diphenylphosphino)-1-phenylethanamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Diphenylphosphino)-1-phenylethanamine typically involves the reaction of diphenylphosphine with a chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-1-phenylethanamine under controlled conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of ®-2-(Diphenylphosphino)-1-phenylethanamine often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

®-2-(Diphenylphosphino)-1-phenylethanamine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-(Diphenylphosphino)-1-phenylethanamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
  • ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl dichlororuthenium
  • ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl

Uniqueness

®-2-(Diphenylphosphino)-1-phenylethanamine is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is essential .

Properties

IUPAC Name

(1R)-2-diphenylphosphanyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNYDYNCOCRMDG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855641
Record name (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141096-35-7
Record name (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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